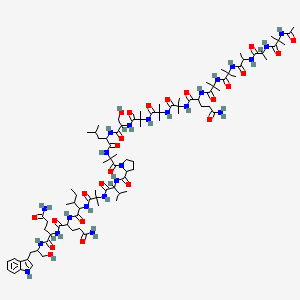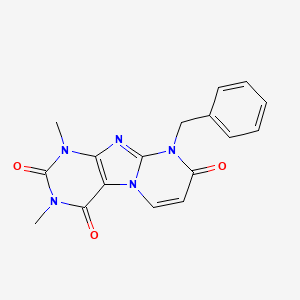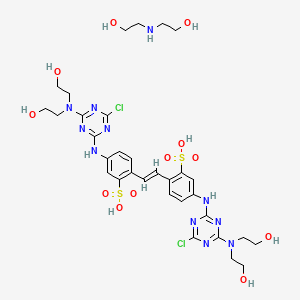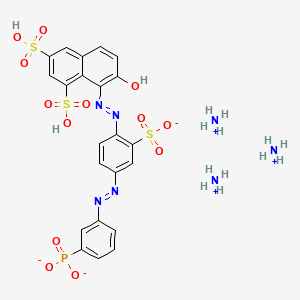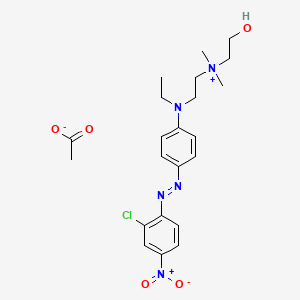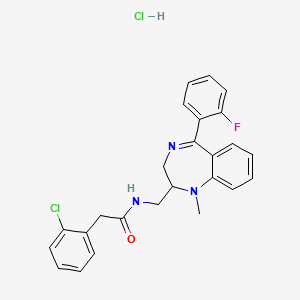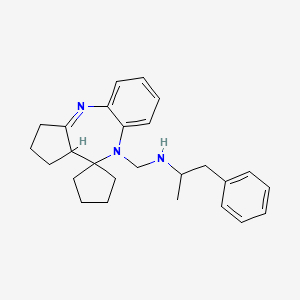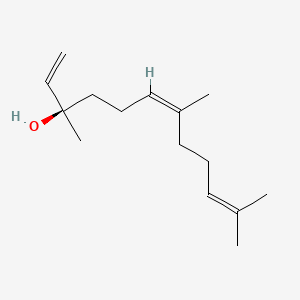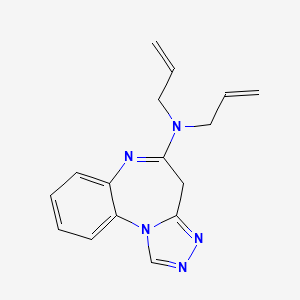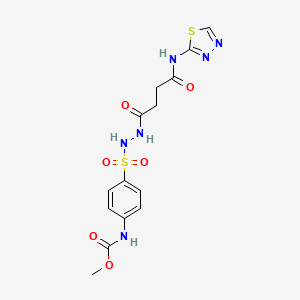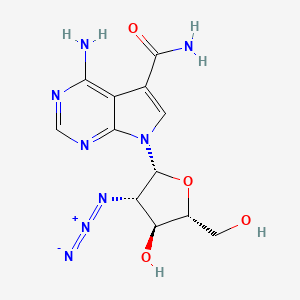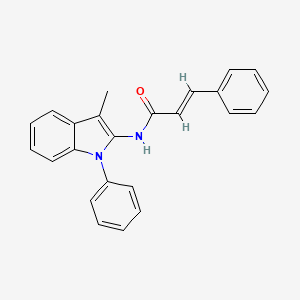
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the methyl and phenyl groups at the appropriate positions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
138349-54-9 |
|---|---|
Formule moléculaire |
C24H20N2O |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(E)-N-(3-methyl-1-phenylindol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H20N2O/c1-18-21-14-8-9-15-22(21)26(20-12-6-3-7-13-20)24(18)25-23(27)17-16-19-10-4-2-5-11-19/h2-17H,1H3,(H,25,27)/b17-16+ |
Clé InChI |
INUSSNDCTRJFNE-WUKNDPDISA-N |
SMILES isomérique |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4 |
SMILES canonique |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




